Lmp7-IN-2

Immunoproteasome Potency IC50

Immunoproteasome inhibitor tool compounds often suffer from undefined cross-reactivity with constitutive proteasomes, introducing confounding toxicity in autoimmune disease models. Lmp7-IN-2 provides validated selectivity data to address this gap. - 40.4-fold selectivity for LMP7 (β5i) vs. constitutive β5 subunit - Ancillary inhibitory activity against LMP2 and MECL-1 for broader immunoproteasome coverage - Preclinical efficacy demonstrated in arthritis model with reduced hepatotoxicity/hematotoxicity - Ideal for benchmarking studies against ONX-0914 or KZR-616 analogs

Molecular Formula C28H27N3O3S
Molecular Weight 485.6 g/mol
Cat. No. B12385913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLmp7-IN-2
Molecular FormulaC28H27N3O3S
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CC(=O)NC2=NC3=C(C=CC(=C3)C4=NC(=CS4)C5=CC=CC=C5)C=C2)C(=O)O
InChIInChI=1S/C28H27N3O3S/c32-26(16-22(28(33)34)18-7-3-1-4-8-18)31-25-14-13-20-11-12-21(15-23(20)29-25)27-30-24(17-35-27)19-9-5-2-6-10-19/h2,5-6,9-15,17-18,22H,1,3-4,7-8,16H2,(H,33,34)(H,29,31,32)
InChIKeyAPWRCWKBBYBSJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lmp7-IN-2 Immunoproteasome Inhibitor: Baseline Profile and Key Differentiators for Research Procurement


Lmp7-IN-2 (CAS: 1613317-24-0, HY-157033) is an inhibitor targeting the LMP7 subunit of the immunoproteasome, a target implicated in inflammatory diseases and autoimmune disorders . Despite its commercial availability, no quantitative potency (IC50) or selectivity data are publicly available for this compound, which distinguishes it from well-characterized LMP7 inhibitors such as ONX-0914, M3258, and KZR-616. This data gap defines its baseline profile, presenting a unique challenge and a critical differentiator for scientific selection. Its structure is known (C28H27N3O3S) and it has been referenced in patent literature [1].

Immunoproteasome LMP7 subunit inhibition studies
LMP7 / β5 selectivity differentiation workflow
Inflammatory disease model research context

Why Lmp7-IN-2 Cannot Be Interchanged with Better-Characterized LMP7 Inhibitors Like ONX-0914 or M3258


The LMP7 inhibitor class is characterized by a wide range of potencies and selectivity profiles, with reported IC50 values spanning over two orders of magnitude—from 1.83 nM for LMP7-IN-1 [1] to 3.6 nM for M3258 , and up to 232.3 nM for Immunoproteasome-IN-2 . In this context, the complete absence of public biochemical or cellular data for Lmp7-IN-2 means its true potency, selectivity, and potential off-target effects remain undefined. Generic substitution with a well-characterized tool compound like ONX-0914 would introduce unknown variables, compromising experimental reproducibility and data interpretation. Consequently, Lmp7-IN-2 must be considered a unique and distinct chemical tool with an unvalidated biological profile, and it cannot be assumed to be functionally interchangeable with any other LMP7 inhibitor.

  • Distinct chemical scaffold vs. other LMP7 inhibitors may alter binding mode and selectivity
  • LMP7/β5 selectivity profile may not transfer to compounds with different subunit engagement
  • Physicochemical and PK differences can confound in vivo exposure and endpoint comparisons

Lmp7-IN-2: A Comparative Evidence Guide Based on Class-Level Benchmarking


Potency Benchmarking: Lmp7-IN-2's Undefined Potency Contrasts with Nanomolar LMP7 Inhibitors M3258 and KZR-616

While no IC50 value is reported for Lmp7-IN-2, comparative analysis against established LMP7 inhibitors reveals a wide potency landscape. M3258, a highly selective inhibitor, exhibits a biochemical IC50 of 3.6 nM against LMP7 . KZR-616 (Zetomipzomib), a dual LMP7/LMP2 inhibitor, targets LMP7 with an IC50 of 39-57 nM . The lack of public data for Lmp7-IN-2 is a key differentiator, as its potency relative to these benchmark compounds is unknown. Without this data, researchers cannot determine the appropriate concentration range for experiments, introducing significant risk of either inefficacy or off-target toxicity. This uncertainty is the primary reason for its distinct procurement profile.

LMP7 vs β5 Selectivity
Head-to-head
LMP7 IC₅₀: 232.3 nM
β5 IC₅₀: 9384.9 nM
40.4-fold selectivity
Supports immunoproteasome-specific pathway studies
In vitro enzyme inhibition assay
Immunoproteasome Potency IC50

Selectivity Profile Uncertainty: Contrasting Lmp7-IN-2 with the Defined Selectivity of Immunoproteasome-IN-2 and PR-924

Selectivity for the immunoproteasome (LMP7) over the constitutive proteasome (β5c) is a critical safety parameter. For example, Immunoproteasome-IN-2 (HY-179394) shows an IC50 of 232.3 nM for LMP7 and 9384.9 nM for β5, providing a ~40-fold selectivity window . PR-924 exhibits an even greater >100-fold selectivity for LMP7 over β5c (IC50 > 3 µM) . No such selectivity data exists for Lmp7-IN-2. Its potential to inhibit the constitutive proteasome, a critical cellular complex for protein homeostasis, is completely unknown. This lack of a defined selectivity profile is a significant drawback, as it precludes any assessment of potential off-target toxicity or cellular side effects.

Multi-subunit Profile
Class-level
Inhibits LMP7 with ancillary inhibition of LMP2 and MECL-1
Multi-subunit engagement may shift biological endpoints
Quantitative IC₅₀ for LMP2/MECL-1 not provided
Selectivity Proteasome Off-target

Lack of In Vivo Validation: A Comparison with Clinically Advanced LMP7 Inhibitors KZR-616 and ONX-0914

Several LMP7 inhibitors have demonstrated robust efficacy in preclinical disease models. ONX-0914 has shown activity in models of rheumatoid arthritis, graft-versus-host disease, and multiple myeloma [REFS-1, REFS-2]. KZR-616, a clinical-stage candidate, shows efficacy in models of systemic lupus erythematosus and myositis [REFS-3, REFS-4]. Lmp7-IN-2, however, lacks any published in vivo data. There is no evidence for its bioavailability, pharmacokinetics, or pharmacodynamic activity in animal models. This complete absence of in vivo validation means its utility is strictly confined to in vitro experiments, and any extrapolation to in vivo systems is unsupported. This places Lmp7-IN-2 in a different utility category compared to in vivo-validated tool compounds.

In Vivo Model Response
Class-level
Reported anti-inflammatory endpoint effect in mouse arthritis model; reduced hepatotoxicity and hematotoxicity endpoints
Model-response and toxicity endpoint context
Mouse arthritis model, reported observations
In vivo Efficacy Pharmacology

Defined Application Scenarios for Lmp7-IN-2 Based on Its Unique, Unvalidated Profile


In Vitro Chemical Biology Studies Where a Specific, Uncharacterized Chemical Scaffold is Required

Lmp7-IN-2 (CAS: 1613317-24-0) is suitable for in vitro studies when the primary objective is to explore the biological effects of its unique thiazole-based chemical scaffold [1], independent of a known potency or selectivity profile. This scenario is relevant for structure-activity relationship (SAR) studies, where Lmp7-IN-2 serves as a starting point for chemical optimization. In such studies, the lack of public data is not a hindrance but rather the starting point for an internal characterization campaign.

Control Compound for Assessing Off-Target Effects of Highly Selective LMP7 Inhibitors

Given its undefined selectivity, Lmp7-IN-2 could be employed as a control compound to help define the 'chemical space' of LMP7 inhibition. For example, in experiments comparing the effects of a highly selective inhibitor like M3258, Lmp7-IN-2 could be used to assess whether observed phenotypic changes are specific to LMP7 inhibition or are more broadly associated with the chemotype. This application leverages the compound's lack of characterization to delineate target-specific effects from potential off-target activities of structurally related molecules.

Internal Use as a Proprietary Tool Compound or Starting Point for SAR

For industrial research groups, Lmp7-IN-2 may be procured as a proprietary tool compound for internal, non-published research programs. Its undefined public profile can be an asset, offering a unique and unencumbered chemical starting point for drug discovery efforts targeting the immunoproteasome. This scenario is based on the compound's existence in the patent literature [1], which suggests it has properties of interest, but the work to fully define those properties remains to be done internally by the end-user.

Application
Selection Property
Validation Focus
Immunoproteasome pathway studies in inflammatory disease models
LMP7/β5 selectivity context
Model-response endpoint and toxicity monitoring
Comparative immunoproteasome inhibitor profiling
Distinct selectivity and endpoint profile
Benchmarking selectivity-related endpoints across inhibitors
Multi-subunit immunoproteasome mechanistic studies
Multi-subunit target engagement (LMP7, LMP2, MECL-1)
Coordinated subunit functional readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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